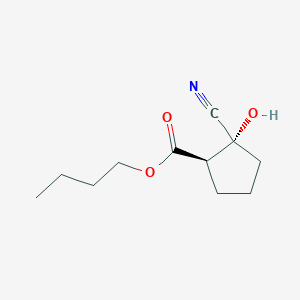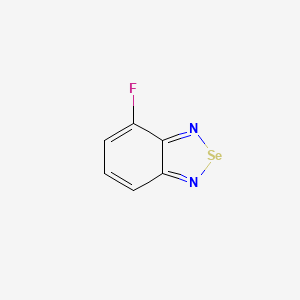![molecular formula C13H11N3O2 B12522506 2-[Imino(phenyl)methyl]-5-nitroaniline CAS No. 833482-39-6](/img/structure/B12522506.png)
2-[Imino(phenyl)methyl]-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Imino(phenyl)methyl]-5-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an imino group attached to a phenyl ring and a nitro group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Imino(phenyl)methyl]-5-nitroaniline typically involves the reaction of aniline derivatives with nitrobenzaldehyde under specific conditions. One common method is the condensation reaction between 5-nitro-2-aminobenzaldehyde and aniline in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as acids or bases may be used to enhance the reaction rate and improve the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[Imino(phenyl)methyl]-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Formation of 2-[Amino(phenyl)methyl]-5-nitroaniline.
Reduction: Formation of 2-[Imino(phenyl)methyl]-5-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[Imino(phenyl)methyl]-5-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[Imino(phenyl)methyl]-5-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[Imino(phenyl)methyl]-4-methyl-3-nitroaniline
- 2-[Imino(phenyl)methyl]-5-chloroaniline
- 2-[Imino(phenyl)methyl]-5-bromoaniline
Uniqueness
2-[Imino(phenyl)methyl]-5-nitroaniline is unique due to the presence of both an imino group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
833482-39-6 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-(benzenecarboximidoyl)-5-nitroaniline |
InChI |
InChI=1S/C13H11N3O2/c14-12-8-10(16(17)18)6-7-11(12)13(15)9-4-2-1-3-5-9/h1-8,15H,14H2 |
Clave InChI |
UEMPNQZYEMUEDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=N)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)

![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)

![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)

![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)


![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)


